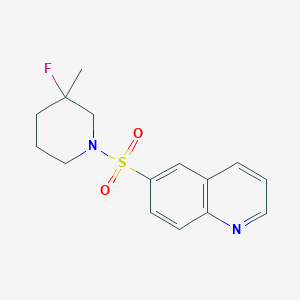
6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline is a complex organic compound that features a quinoline core structure substituted with a sulfonyl group and a 3-fluoro-3-methylpiperidin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a sulfonyl chloride. The 3-fluoro-3-methylpiperidin-1-yl group is then introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom in the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity. The sulfonyl group is known to enhance binding affinity through hydrogen bonding and electrostatic interactions. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-1-methylpiperidin-3-yl)methanol: Similar piperidine ring but lacks the quinoline core.
N-Fluoropyridinium triflate: Contains a fluorine atom but differs significantly in structure and properties
Uniqueness
6-(3-Fluoro-3-methylpiperidin-1-yl)sulfonylquinoline is unique due to its combination of a quinoline core with a sulfonyl group and a fluorinated piperidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(3-fluoro-3-methylpiperidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S/c1-15(16)7-3-9-18(11-15)21(19,20)13-5-6-14-12(10-13)4-2-8-17-14/h2,4-6,8,10H,3,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIDDTPKXQGZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-(4-methoxyoxan-4-yl)-1,2,4-oxadiazol-5-yl]-N-methylpyridine-2-carboxamide](/img/structure/B7414533.png)
![1,3-Dimethyl-6-[(2-methyl-6-propan-2-ylanilino)methyl]pyrimidine-2,4-dione](/img/structure/B7414535.png)
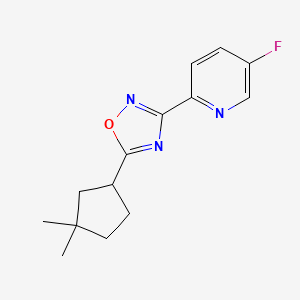
![4-[[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine](/img/structure/B7414547.png)
![N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7414553.png)
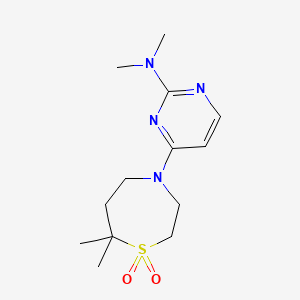
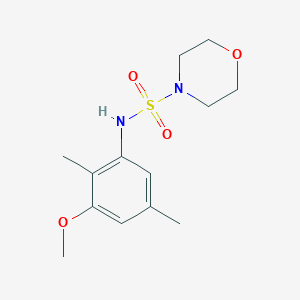
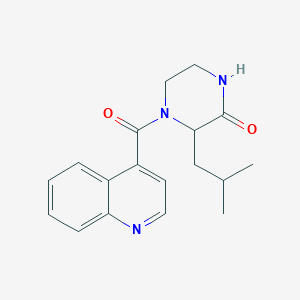
![9-[(2-methoxypyridin-3-yl)methyl]-N,N-dimethylpurin-6-amine](/img/structure/B7414582.png)
![1-Cyclobutyl-3-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]urea](/img/structure/B7414588.png)

![2-(4-Ethoxypyridin-3-yl)sulfonyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B7414591.png)

![4-[2-Fluoro-4-(5-methyltetrazol-1-yl)benzoyl]-5,5-dimethylpiperazin-2-one](/img/structure/B7414626.png)
